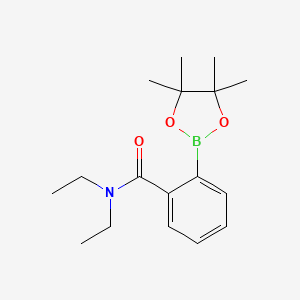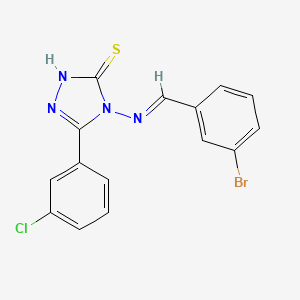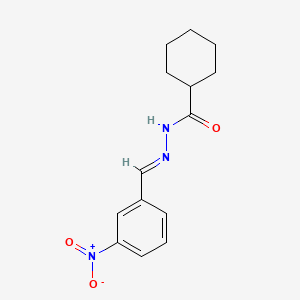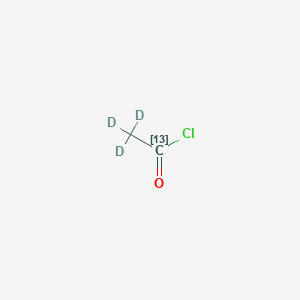
Methyl cedryl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl cedryl ketone, also known as acetyl cedrene, is a chemical compound with the molecular formula C17H26O. It is a colorless to light yellow liquid with a woody, amber, and musk-like odor. This compound is widely used in the fragrance industry due to its pleasant scent and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl cedryl ketone is typically synthesized from cedarwood oil, which contains a mixture of sesquiterpenes such as α-cedrene and β-cedrene. The synthesis involves the following steps:
Isomerization: Cedarwood oil is treated with polyphosphoric acid to isomerize the sesquiterpenes into a mixture of compounds, including 7,10-ethylene-4,4,7-trimethyl-1,9-octahydronaphthalene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Extraction: Cedarwood oil is extracted from cedar trees.
Isomerization and Acetylation: The extracted oil undergoes isomerization and acetylation as described above.
Purification: The final product is purified through distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Methyl cedryl ketone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl cedryl ketone has diverse applications in scientific research:
Chemistry: Used as a starting material for synthesizing other complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in dermatology and aromatherapy.
Industry: Widely used in the fragrance industry to create perfumes, colognes, and scented products due to its stable and pleasant odor
Mechanism of Action
The mechanism of action of methyl cedryl ketone involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its woody and musky scent. At the molecular level, it binds to specific receptors, triggering a signal transduction pathway that results in the sensation of smell. Additionally, its potential biological activities are attributed to its ability to interact with cellular targets, modulating various biochemical pathways .
Comparison with Similar Compounds
Methyl cedryl ketone is compared with other similar compounds such as:
Cedrol: Another sesquiterpene alcohol found in cedarwood oil, known for its woody scent.
Cedrene: A sesquiterpene hydrocarbon also present in cedarwood oil, used in perfumery.
Cedryl acetate: An ester derivative of cedrol, used for its pleasant fragrance.
Uniqueness: this compound stands out due to its stability, pleasant odor, and versatility in various applications.
Properties
Molecular Formula |
C17H26O |
|---|---|
Molecular Weight |
246.4 g/mol |
IUPAC Name |
1-[(1S,2R,5R,7S)-2,6,6,8-tetramethyl-9-tricyclo[5.3.1.01,5]undec-8-enyl]ethanone |
InChI |
InChI=1S/C17H26O/c1-10-6-7-15-16(4,5)14-9-17(10,15)8-13(11(14)2)12(3)18/h10,14-15H,6-9H2,1-5H3/t10-,14-,15-,17-/m1/s1 |
InChI Key |
YBUIAJZFOGJGLJ-GWBBYGMBSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@]13C[C@@H](C2(C)C)C(=C(C3)C(=O)C)C |
Canonical SMILES |
CC1CCC2C13CC(C2(C)C)C(=C(C3)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine](/img/structure/B12056845.png)



![3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer](/img/structure/B12056873.png)


![N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide](/img/structure/B12056897.png)

![D-[UL-13C6]Mannitol](/img/structure/B12056903.png)
![5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->3)-[6-deoxyhexopyranosyl-(1->4)]-2-acetamido-2-deoxyhexose](/img/structure/B12056912.png)
![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II)](/img/structure/B12056920.png)

